molecular formula C14H14N4O3 B1681811 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide CAS No. 909089-13-0

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

Cat. No. B1681811
M. Wt: 286.29 g/mol
InChI Key: PQXINDBPUDNMPE-UHFFFAOYSA-N
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Description

SKL2001 is an activator of Wnt/β-catenin signaling. It increases β-catenin responsive transcription in a cell-based reporter assay in a concentration-dependent manner, increases β-catenin protein levels in HEK293 cells when used at concentrations of 10 and 30 μM, and disrupts the interaction between Axin and β-catenin. SKL2001 increases alkaline phosphatase (ALP) activity and mineralization in multipotent mesenchymal ST2 cells in a concentration-dependent manner, indicating increased osteoblastogenesis. SKL2001 (40 μM) reduces HCT116 and HT-29 spheroid growth and inhibits proliferation of HCT116 and HT-29 cells. It induces cell cycle arrest at the G0/G1 phase and increases E-cadherin and β-catenin protein levels in HCT116 cells when used at a concentration of 40 μM.
SKL-2001 is a novel agonist of Wnt/β-catenin signaling pathway. SKL2001 suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex. SKL2001 inhibited proliferation of colon cancer cells cultured in 3D spheroid and induced them accumulation in the G0/G1 phase of the cell cycle with a reduced c-myc level.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4]-triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, leading to Mannich bases and methyl derivatives. The synthesis process involves elemental analyses, IR, and 1H-NMR spectra, highlighting the chemical versatility of furan-containing compounds for creating structurally diverse molecules with potential for various applications (Koparır, Çetin, & Cansiz, 2005).

Energetic Material Development

Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan has led to the synthesis of N-trinitroethylamino derivatives and energetic salts. These compounds have been evaluated for their thermal stability and sensitivity, demonstrating their potential as insensitive energetic materials with performance surpassing traditional explosives like TNT (Yu et al., 2017).

Antimicrobial Activity Exploration

Azole derivatives, including those based on 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, have been synthesized and tested for antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, indicating their potential as antimicrobial agents (Başoğlu et al., 2013).

Antiprotozoal Agent Development

Compounds such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have shown strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their utility as potent antiprotozoal agents (Ismail et al., 2004).

Inhibitory Effects on Enzymes

Studies on furan-amidines have explored their potential as inhibitors for the NQO2 enzyme, which is of interest in cancer chemotherapy and malaria treatment. Modifications to the furan ring and amidine group were investigated to improve solubility, decrease basicity, and probe NQO2 activity (Alnabulsi et al., 2018).

Pharmacological Activities of Oxadiazole and Furadiazole Derivatives

Oxadiazole and furadiazole derivatives have been recognized for their broad range of chemical and biological properties, including antibacterial, antitumor, antiviral, and antioxidant activities. This highlights the therapeutic potential of compounds incorporating these moieties, such as 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide (Siwach & Verma, 2020).

Safety And Hazards

For safety measures, it’s generally advised to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXINDBPUDNMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

Synthesis routes and methods

Procedure details

To a solution of 5-furan-2-yl-isoxazole-3-carboxylic acid (7 mg) and 3-imidazol-1-yl-propyl amine (0.005 mL) in DMF was added 8 mg of HOBt, 9 mg of EDC and 0.014 mL of TEA. After stirring at room temperature for 18 hrs, the reaction solution was concentrated in vacuo. The obtained concentrate was purified by preparative HPLC to afford 4 mg of 5-furan-2-yl-isoxazole-3-carboxylic acid (3-imidazol-1-yl-propyl)-amide (Yield: 35%).
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
0.005 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.014 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
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5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
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5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
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5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
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5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Reactant of Route 6
5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

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